4-Bromo-6-(4-bromobenzyl)pyrimidine

Vue d'ensemble

Description

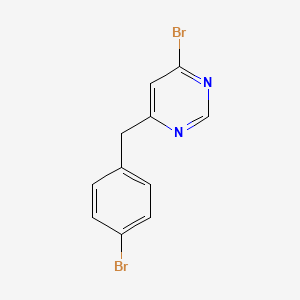

“4-Bromo-6-(4-bromobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H8Br2N2 . It has a molecular weight of 328 g/mol.

Synthesis Analysis

The synthesis of pyrimidines, such as “4-Bromo-6-(4-bromobenzyl)pyrimidine”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(4-bromobenzyl)pyrimidine” consists of a pyrimidine ring substituted at the 4 and 6 positions with a bromobenzyl group and a bromine atom, respectively .Chemical Reactions Analysis

Pyrimidines, including “4-Bromo-6-(4-bromobenzyl)pyrimidine”, can undergo various chemical reactions. These reactions often involve nucleophilic aromatic substitution (SNAr) reactions, especially starting from readily available halopyrimidines .Physical And Chemical Properties Analysis

“4-Bromo-6-(4-bromobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H8Br2N2 and a molecular weight of 328 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Structural Studies

4-Bromo-6-(4-bromobenzyl)pyrimidine serves as an important intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of pyrimidine fused quinolines through ligand-free copper-catalyzed domino reactions, demonstrating a versatile approach for constructing pyrimidine-based heterocycles with potential pharmaceutical applications (Panday et al., 2018). Additionally, its structural and synthetic aspects have been explored to create 6-substituted pyrimidines with antibacterial and antinociceptive effects, highlighting its role in medicinal chemistry (Waheed et al., 2008).

Pharmaceutical Synthesis and Evaluation

In pharmaceutical research, derivatives of 4-Bromo-6-(4-bromobenzyl)pyrimidine have been synthesized and evaluated for their biological activities. For instance, compounds based on this structure have shown potent anti-HIV-1 activity, indicating the potential of these derivatives in antiviral therapy (Novikov et al., 2004). Another study involved the development of pyrrolo[2,3-d]pyrimidine antifolates targeting folate receptor-specific enzymes, demonstrating the importance of 4-Bromo-6-(4-bromobenzyl)pyrimidine derivatives in cancer research (Deng et al., 2008).

Advanced Materials and Chemical Synthesis

The compound has also been employed in the synthesis of advanced materials and as a precursor in chemical reactions. For example, microwave-promoted regioselective synthesis methods have utilized bromobenzyl pyrimidine derivatives to produce pyrimidine-diones, highlighting the role of 4-Bromo-6-(4-bromobenzyl)pyrimidine in facilitating novel synthetic pathways (Basu & Ghosh, 2013). Furthermore, its derivatives have been explored as tyrosine kinase inhibitors and antiangiogenic agents, signifying its potential in developing new therapeutic agents (Gangjee et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

It’s known that bromine atoms in organic compounds can participate in various reactions, such as free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to nucleic acid synthesis .

Propriétés

IUPAC Name |

4-bromo-6-[(4-bromophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOMSSCPZMCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)

![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480881.png)

![6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480882.png)

![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)

![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)

![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)

![6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480890.png)

![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)

![3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480892.png)

![6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480893.png)

![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)

![6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480901.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)